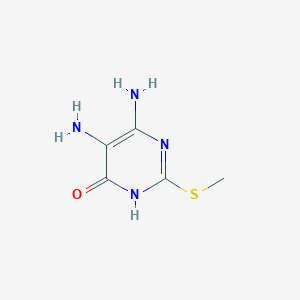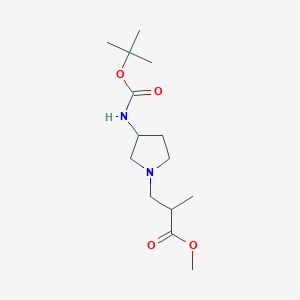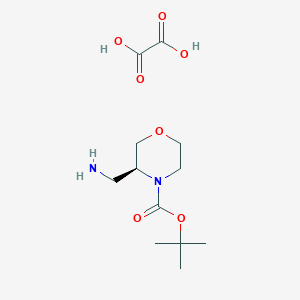![molecular formula C7H6IN3S B11770402 2-Hydrazinyl-6-iodobenzo[d]thiazole](/img/structure/B11770402.png)
2-Hydrazinyl-6-iodobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-6-iodobenzo[d]thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-iodobenzo[d]thiazole typically involves the reaction of benzo[d]thiazol-2-amine with hydrazine hydrochloride in the presence of ethylene glycol as a solvent . This reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be summarized as follows:
Starting Materials: Benzo[d]thiazol-2-amine and hydrazine hydrochloride.
Solvent: Ethylene glycol.
Reaction Conditions: Reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-6-iodobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the iodine and hydrazinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Aplicaciones Científicas De Investigación
2-Hydrazinyl-6-iodobenzo[d]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its antioxidant and antidiabetic properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-6-iodobenzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antidiabetic effects are linked to its inhibition of α-amylase, an enzyme involved in carbohydrate metabolism .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydrazinylbenzo[d]thiazole: Lacks the iodine substituent but shares similar biological activities.
6-Substituted benzo[d]thiazoles: Variants with different substituents at the 6-position, which can alter their chemical and biological properties.
Uniqueness
The iodine atom, in particular, can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H6IN3S |
|---|---|
Peso molecular |
291.11 g/mol |
Nombre IUPAC |
(6-iodo-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H6IN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11) |
Clave InChI |
TXKAWUOSRAPQBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)SC(=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)

![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)

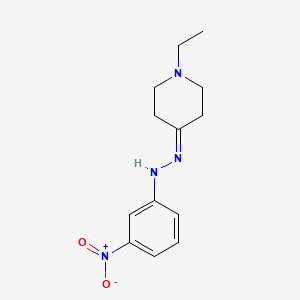

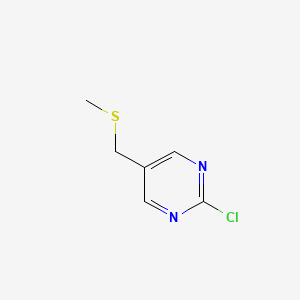

![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)

